molecular formula C19H20F3N3O B2485128 N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303150-62-1

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B2485128
CAS RN: 303150-62-1
M. Wt: 363.384
InChI Key: IIBCKHRGVQAUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound was first synthesized in 2013 and has since been the subject of extensive research due to its promising potential as a therapeutic agent.

Scientific Research Applications

These applications highlight the versatility of Imatinib across various malignancies and underscore its impact on precision medicine. Researchers continue to explore novel uses for this remarkable compound, making it a cornerstone in oncology and related fields . If you need further details or have additional questions, feel free to ask! 😊

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase by this compound affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and migration . The disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By targeting the PDGF receptor tyrosine kinase, the compound disrupts critical signaling pathways, leading to cell cycle arrest and cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)23-18(26)14-3-2-4-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBCKHRGVQAUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

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